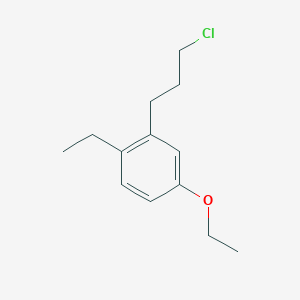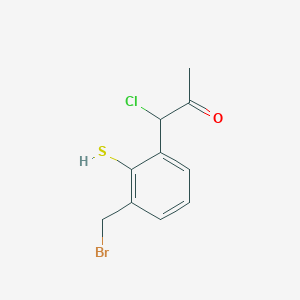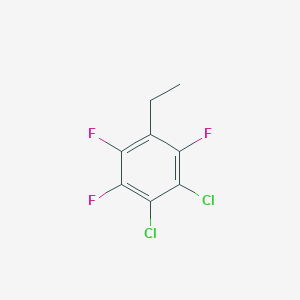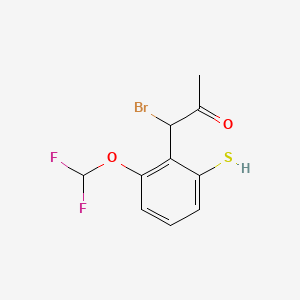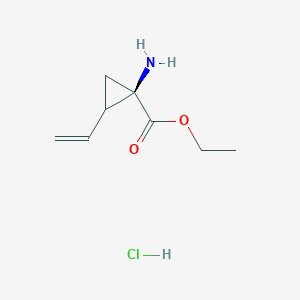
(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is particularly noted for its role as a key intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and simeprevir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride typically involves asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This method has been optimized to improve the robustness and stereo-selectivity of the reaction . Additionally, biocatalytic asymmetric synthesis using bacterial strains such as Sphingomonas aquatilis has been employed to achieve high enantioselectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole cell biocatalysts for the resolution of racemic mixtures. The strain Sphingomonas aquatilis, for example, has been shown to effectively hydrolyze the racemic mixture to produce the desired enantiomer with high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Applications De Recherche Scientifique
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of various complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a crucial intermediate in the development of antiviral drugs, particularly those targeting HCV.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride involves its role as an intermediate in the synthesis of HCV protease inhibitors. These inhibitors target the NS3/4A serine protease complex, which is essential for the maturation of the HCV polyprotein. By inhibiting this protease, the compound effectively disrupts the replication cycle of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-aMino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide: Another chiral intermediate used in the synthesis of HCV protease inhibitors.
(1R,2S)-N-Boc-vinyl-ACCA ethyl ester: A similar compound used in drug development for its high enantioselectivity.
Uniqueness
What sets (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride apart is its high enantioselectivity and efficiency in industrial applications. Its ability to serve as a key intermediate in the synthesis of potent antiviral drugs highlights its importance in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6?,8-;/m1./s1 |
Clé InChI |
RSBFMCGEQFBZBE-PICGMCJFSA-N |
SMILES isomérique |
CCOC(=O)[C@]1(CC1C=C)N.Cl |
SMILES canonique |
CCOC(=O)C1(CC1C=C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



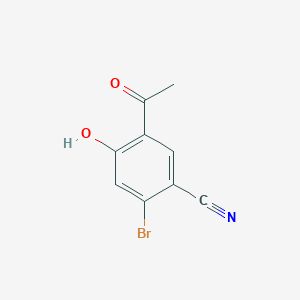


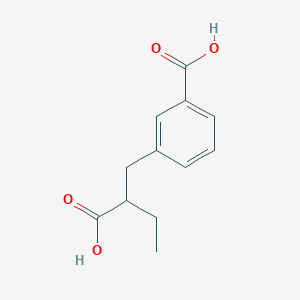
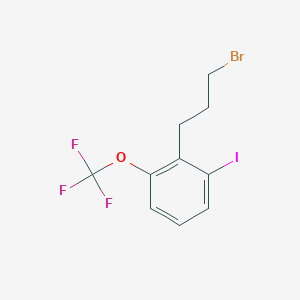
![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid](/img/structure/B14057991.png)

